![molecular formula C10H10Cl2O2 B15296410 3-[(3,4-Dichlorophenyl)methyl]oxetan-3-ol](/img/structure/B15296410.png)
3-[(3,4-Dichlorophenyl)methyl]oxetan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3,4-Dichlorophenyl)methyl]oxetan-3-ol is an organic compound that features an oxetane ring substituted with a 3,4-dichlorophenylmethyl group. Oxetanes are four-membered cyclic ethers known for their strained ring structure, which imparts unique reactivity. The presence of the dichlorophenyl group enhances the compound’s chemical properties, making it valuable in various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-Dichlorophenyl)methyl]oxetan-3-ol typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through a cyclization reaction of a suitable precursor, such as an epoxide or a halohydrin, under basic conditions.
Introduction of the Dichlorophenyl Group: The 3,4-dichlorophenylmethyl group can be introduced via a nucleophilic substitution reaction using a suitable dichlorophenylmethyl halide and a base.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the cyclization and substitution reactions.
化学反応の分析
Types of Reactions
3-[(3,4-Dichlorophenyl)methyl]oxetan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The dichlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
3-[(3,4-Dichlorophenyl)methyl]oxetan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-[(3,4-Dichlorophenyl)methyl]oxetan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
3-[(3,4-Dichlorophenyl)methyl]oxetan-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
3-[(3,4-Dichlorophenyl)methyl]oxetan-3-amine: Similar structure but with an amine group instead of a hydroxyl group.
3-[(3,4-Dichlorophenyl)methyl]oxetan-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
Uniqueness
3-[(3,4-Dichlorophenyl)methyl]oxetan-3-ol is unique due to its combination of the oxetane ring and the dichlorophenylmethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C10H10Cl2O2 |
|---|---|
分子量 |
233.09 g/mol |
IUPAC名 |
3-[(3,4-dichlorophenyl)methyl]oxetan-3-ol |
InChI |
InChI=1S/C10H10Cl2O2/c11-8-2-1-7(3-9(8)12)4-10(13)5-14-6-10/h1-3,13H,4-6H2 |
InChIキー |
WVMYSEZZUMCHEU-UHFFFAOYSA-N |
正規SMILES |
C1C(CO1)(CC2=CC(=C(C=C2)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


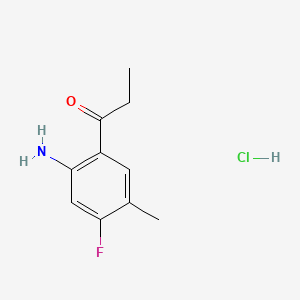
![(2S,4R)-3-Benzoyl-4-[(4-methoxyphenyl)methyl]-4-methyl-2-phenyl-5-oxazolidinone](/img/structure/B15296336.png)

![Methyl 4-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B15296345.png)
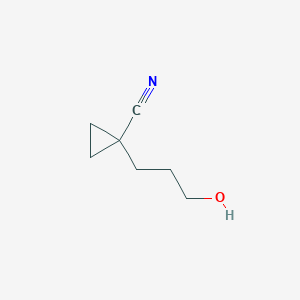
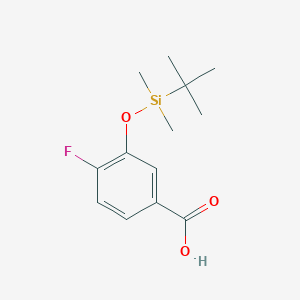
![2-[(Tert-butoxy)carbonyl]-4-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15296353.png)
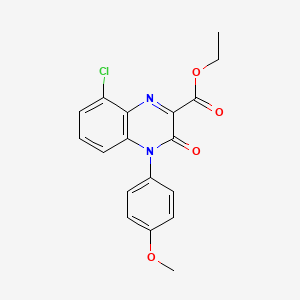

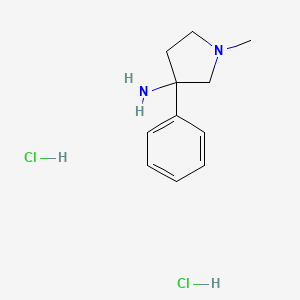
![Rac-tert-butyldimethyl{[(1r,4r)-4-(bromomethyl)cyclohexyl]oxy}silane, trans](/img/structure/B15296374.png)
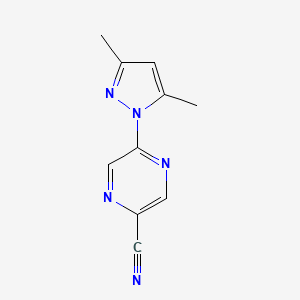
![4-[(1S)-2-amino-1-hydroxyethyl]benzoic acid hydrochloride](/img/structure/B15296391.png)

